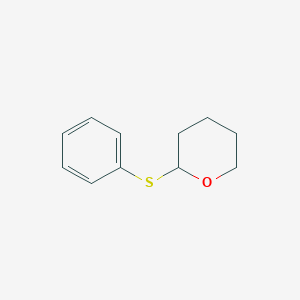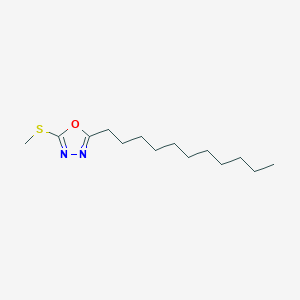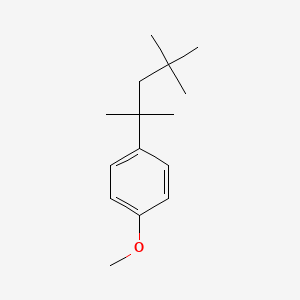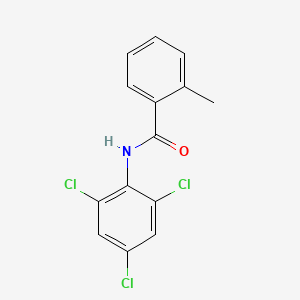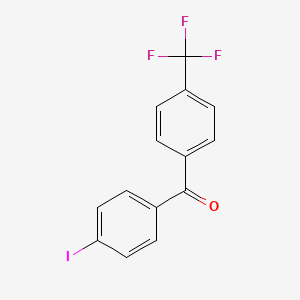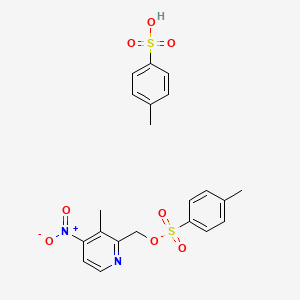![molecular formula C19H20F3N3 B11946379 4-methyl-1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)piperidine CAS No. 200711-52-0](/img/structure/B11946379.png)
4-methyl-1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)piperidine is a complex organic compound with the molecular formula C19H20F3N3. It is known for its unique structure, which includes a trifluoromethyl group and a diazenyl linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)piperidine typically involves the following steps:
Formation of the Diazenyl Intermediate: This step involves the reaction of 4-(trifluoromethyl)aniline with nitrous acid to form the diazonium salt, which is then coupled with 4-methylpiperidine to form the diazenyl intermediate.
Coupling Reaction: The diazenyl intermediate is then coupled with 4-methylpiperidine under controlled conditions to form the final product.
Industrial Production Methods
This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
4-methyl-1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 4-methyl-1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and diazenyl linkage play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-methyl-2,6-bis[(4-methylphenyl)amino]-5-{2-[2-(trifluoromethyl)phenyl]diazen-1-yl}pyridine-3-carbonitrile
- 3-pyridinecarbonitrile, 4-methyl-2,6-bis((4-methylphenyl)amino)-5-((2-(trifluoromethyl)phenyl)azo)-
Uniqueness
4-methyl-1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)piperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research applications .
Eigenschaften
CAS-Nummer |
200711-52-0 |
|---|---|
Molekularformel |
C19H20F3N3 |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
[4-(4-methylpiperidin-1-yl)phenyl]-[4-(trifluoromethyl)phenyl]diazene |
InChI |
InChI=1S/C19H20F3N3/c1-14-10-12-25(13-11-14)18-8-6-17(7-9-18)24-23-16-4-2-15(3-5-16)19(20,21)22/h2-9,14H,10-13H2,1H3 |
InChI-Schlüssel |
UFMOZPIFQBRZME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



